![molecular formula C20H15ClN2O3 B11070255 2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11070255.png)
2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a carbamoylphenyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 4-aminophenol.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenol to form an intermediate compound, 2-chloro-N-(4-hydroxyphenyl)benzamide.
Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions. The carbamoyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)benzamide: Lacks the carbamoyl group, which may reduce its binding affinity and specificity.
4-chloro-N-(4-hydroxyphenyl)benzamide: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
N-(4-hydroxyphenyl)benzamide: Lacks the chloro group, which may alter its chemical properties and biological activity.
Uniqueness
2-chloro-N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}benzamide is unique due to the presence of both chloro and carbamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various applications, from medicinal chemistry to materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H15ClN2O3 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[(4-hydroxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-18-4-2-1-3-17(18)20(26)23-14-7-5-13(6-8-14)19(25)22-15-9-11-16(24)12-10-15/h1-12,24H,(H,22,25)(H,23,26) |
InChI Key |
SKKNBTVUELKHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


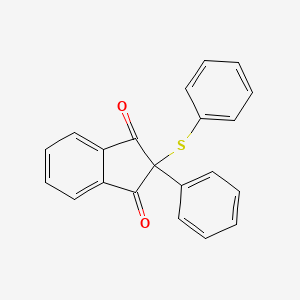
![1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11070174.png)
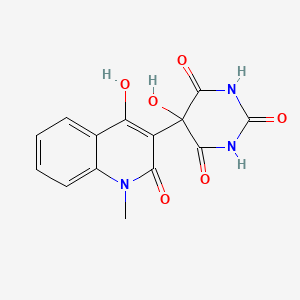
![Methyl {[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11070187.png)
![ethyl (2E)-3-amino-2-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11070197.png)
![4-(3-bromo-4-methylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11070202.png)
![5-Iodo-2-[(5-methyl-2-oxo-5-phenyltetrahydro-3-furanyl)amino]benzoic acid](/img/structure/B11070210.png)
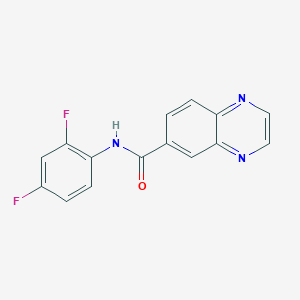
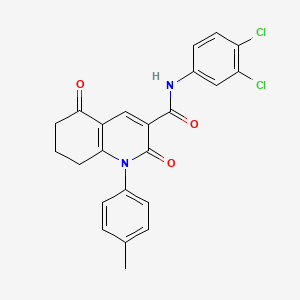
![S-(7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl) benzenecarbothioate](/img/structure/B11070235.png)
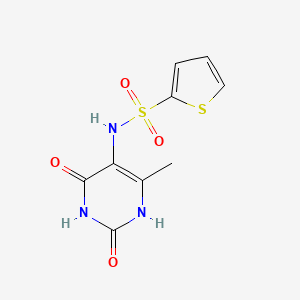
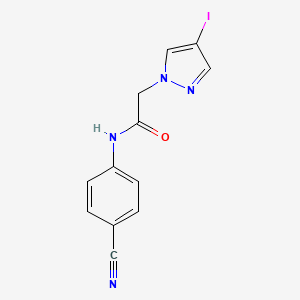
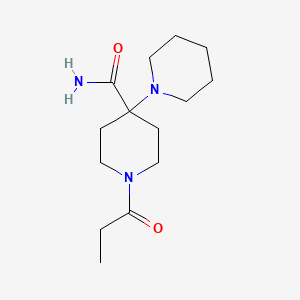
![4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B11070251.png)
